molecular formula C12H10N2O2 B1432622 5-(4-Methylphenyl)pyrimidine-2-carboxylic acid CAS No. 1780960-98-6

5-(4-Methylphenyl)pyrimidine-2-carboxylic acid

Cat. No. B1432622
M. Wt: 214.22 g/mol
InChI Key: DHHHITAGJGBQFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-(4-Methylphenyl)pyrimidine-2-carboxylic acid” is a compound that belongs to the class of organic compounds known as pyrimidinecarboxylic acids and derivatives . These are compounds containing a pyrimidine ring which bears a carboxylic acid group (or a derivative thereof) . The molecular formula is C11H10N2 .


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings . The Dimroth rearrangement, which involves the isomerization of heterocycles, is also used in the synthesis of condensed pyrimidines .


Molecular Structure Analysis

The molecular structure of “5-(4-Methylphenyl)pyrimidine-2-carboxylic acid” is characterized by a pyrimidine ring which bears a carboxylic acid group . The pyrimidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Chemical Reactions Analysis

The chemical reactions involving “5-(4-Methylphenyl)pyrimidine-2-carboxylic acid” could involve the Dimroth rearrangement, which represents the isomerization of heterocycles . This rearrangement can be subdivided into two types: relocation of heteroatoms within the rings of condensed systems (Type I) and migration of exo- and endocyclic heteroatoms in heterocyclic systems (Type II) .


Physical And Chemical Properties Analysis

The molecular weight of “5-(4-Methylphenyl)pyrimidine-2-carboxylic acid” is 170.2105 .

Scientific Research Applications

Antiviral Activity

Research on pyrimidine derivatives, including those similar to 5-(4-Methylphenyl)pyrimidine-2-carboxylic acid, has demonstrated marked antiretroviral activities. In one study, specific pyrimidine analogues were synthesized and showed inhibitory activity against retroviruses, highlighting the potential of these compounds in antiviral therapy. Although the focus was on different substituents on the pyrimidine ring, the methodology and antiviral properties provide insight into the broader applications of pyrimidine derivatives in medicinal chemistry (Hocková et al., 2003).

Epigenetic Modifications

The study of nucleic acids has identified pyrimidine modifications such as 5-methylcytosine as crucial epigenetic markers. These modifications play a significant role in various biological processes, including embryonic development and gene regulation. Research in this area aims to understand the dynamic changes of natural pyrimidine modifications and their implications in diseases, providing a foundation for the development of diagnostic and therapeutic strategies (Wang et al., 2019).

Nonlinear Optical Properties

The study of pyrimidine and thiopyrimidine derivatives has revealed their promising applications in nonlinear optics (NLO) and medicine. Derivatives of phenyl pyrimidine, for example, have been analyzed for their NLO properties using density functional theory (DFT), underscoring the versatility of pyrimidine-based compounds in high-tech applications such as optoelectronics (Hussain et al., 2020).

Antimicrobial and Anticancer Agents

Pyrano[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. These compounds have shown promise in inhibiting microbial growth and exerting cytotoxic potential against various cancer cell lines. The research into these derivatives illustrates the potential of pyrimidine-based compounds in developing new therapeutic agents (Abd El-Sattar et al., 2021).

Anti-inflammatory Activities

Thiazolo[3,2-a]pyrimidine derivatives have been synthesized and tested for their anti-inflammatory activities, further highlighting the therapeutic potential of pyrimidine-based compounds in addressing inflammation and possibly other conditions related to immune response (Tozkoparan et al., 1999).

Future Directions

The future directions for “5-(4-Methylphenyl)pyrimidine-2-carboxylic acid” could involve further exploration of its pharmacological effects and potential applications in therapeutic medicine . More research is needed to fully understand its mechanism of action and potential uses.

properties

IUPAC Name

5-(4-methylphenyl)pyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-8-2-4-9(5-3-8)10-6-13-11(12(15)16)14-7-10/h2-7H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHHHITAGJGBQFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Methylphenyl)pyrimidine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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